(E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate
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Overview
Description
(E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate is an organic compound that features a furan ring, a chloro-substituted benzene ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Preparation of the Acrylamide Moiety: The acrylamide group can be introduced via the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Coupling Reaction: The final step involves the coupling of the furan-acrylamide intermediate with methyl 4-chloro-2-aminobenzoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Major Products
Oxidation: Furanones or other oxygenated furans.
Reduction: Amines derived from the acrylamide moiety.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological pathways involving furan derivatives.
Mechanism of Action
The mechanism of action of (E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate depends on its specific application:
In Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, thereby modulating their activity.
In Materials Science: The compound’s unique structure allows it to interact with other molecules in a polymer matrix, enhancing the material’s properties.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: This compound also features a furan ring and an acrylamide moiety, but with different substituents.
Furan-2-carboxylic acid: A simpler furan derivative used in various chemical syntheses.
Uniqueness
(E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate is unique due to its combination of a chloro-substituted benzene ring, a furan ring, and an acrylamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications .
Properties
IUPAC Name |
methyl 4-chloro-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-20-15(19)12-6-4-10(16)9-13(12)17-14(18)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,17,18)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIJRVQWYKELQE-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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